molecular formula C17H18N4O2S B2847235 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034569-74-7

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2847235
CAS No.: 2034569-74-7
M. Wt: 342.42
InChI Key: DTVGEILMMRIUID-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, a thiophene moiety, and a tetrahydrobenzoisoxazole carboxamide backbone. The tetrahydrobenzoisoxazole group adds rigidity and may enhance metabolic stability. Safety guidelines highlight its sensitivity to heat and ignition sources (P210), necessitating careful handling .

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-17(16-13-4-1-2-5-15(13)23-20-16)18-10-14(12-6-9-24-11-12)21-8-3-7-19-21/h3,6-9,11,14H,1-2,4-5,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGEILMMRIUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Structural Characteristics

The compound features a unique combination of heterocyclic structures, including:

  • Pyrazole : Known for its diverse biological activities.
  • Thiophene : Contributes to the electronic properties and enhances biological interactions.
  • Isoxazole : A five-membered ring that often exhibits pharmacological activity.

The structural formula can be summarized as follows:

ComponentStructure
PyrazolePyrazole
ThiopheneThiophene
IsoxazoleIsoxazole

Synthesis Methods

The synthesis of this compound can be achieved through various methods. These typically involve multi-component reactions that allow for the efficient construction of the heterocyclic framework. For example:

  • Reaction of pyrazole derivatives with thiophene and isoxazole precursors .
  • Use of coupling agents to facilitate the formation of the carboxamide group .

Biological Activity

Research has demonstrated that compounds with similar structures exhibit a range of biological activities. Key findings include:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicate that these compounds can inhibit bacterial growth effectively at concentrations ranging from 31 to 250 µg/mL .

Anticancer Properties

The pyrazole moiety is recognized for its anticancer potential. Research indicates that derivatives can act on various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory and Analgesic Activities

Compounds containing pyrazole and isoxazole rings have been associated with anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Case Studies

  • Study on Antimicrobial Activity : In a recent study, synthesized pyrazole derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed that several derivatives exhibited strong antibacterial activity comparable to standard antibiotics .
  • Anticancer Efficacy : A molecular docking study indicated that certain derivatives bind effectively to targets involved in cancer progression, suggesting their potential as chemotherapeutic agents .

Scientific Research Applications

Research has indicated that compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibit a range of biological activities:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Isoxazole derivatives have demonstrated antibacterial activity against pathogens such as E. coli and S. aureus. The presence of thiophene and pyrazole rings may enhance their interaction with bacterial targets .
  • Antiparasitic Effects : Compounds in this class have been explored for their ability to control parasitic infections in agriculture and veterinary medicine .

Case Study 1: Anticancer Activity

A study evaluated a series of isoxazole derivatives for their antiproliferative effects on human cancer cell lines. Among these derivatives, certain compounds exhibited IC50 values in the low micromolar range against leukemia cells (K562), indicating potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

Research on substituted isoxazoles showed significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The presence of specific substituents on the thiophene ring enhanced the antimicrobial efficacy compared to unsubstituted analogs .

Potential Applications

The diverse biological activities exhibited by this compound suggest several potential applications:

Application AreaDescription
Pharmaceuticals Development of new anticancer drugs targeting specific pathways in tumor cells.
Agricultural Chemistry Formulation of novel pesticides or antiparasitic agents for crop protection.
Antimicrobial Agents Creation of new antibiotics to combat resistant bacterial strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide

This compound, synthesized via an SNAr mechanism between 4-bromo-N-(1H-pyrazol-1-yl)aniline and 4-vinylpyridine , shares a pyrazole moiety with the target compound but differs in other critical regions:

Feature Target Compound Analog from
Core Heterocycles Pyrazole, thiophene, tetrahydrobenzoisoxazole Pyrazole, phenyl, pyridine
Functional Groups Carboxamide Sulfamide
Electronic Profile Thiophene (π-excessive), pyrazole (moderate π-deficiency) Pyridine (π-deficient), sulfamide (polar S=O bonds)
Synthetic Route Not specified in evidence SNAr mechanism (nucleophilic aromatic substitution)
Potential Applications Hypothesized for CNS or antimicrobial targets (based on isoxazole prevalence) Likely explored for sulfamide-related targets (e.g., enzyme inhibition)

Key Observations:

Heterocyclic Diversity : The target compound’s thiophene and tetrahydrobenzoisoxazole groups contrast with the analog’s pyridine and sulfamide. Thiophene’s sulfur atom may enhance lipophilicity, while pyridine’s nitrogen could improve solubility .

Research Implications and Limitations

  • Structural Analysis : Tools like SHELX (used for crystallographic refinement ) may resolve the target compound’s 3D structure, aiding in docking studies against biological targets.
  • Safety Considerations : The target compound’s thermal sensitivity (P210 ) contrasts with typical handling protocols for sulfamide analogs, which may require additional precautions against moisture or oxidation.
  • Knowledge Gaps: Limited data on the target compound’s synthesis, bioactivity, or pharmacokinetics necessitate further experimental validation.

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